2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide
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Overview
Description
2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a chlorophenoxy group. The molecular structure of this compound provides it with unique chemical properties that make it suitable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group in the acetamide moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the chlorophenoxy group.
N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the chlorophenoxy group.
2-chloro-N-(3-methoxyphenyl)acetamide: Contains a methoxy group instead of the chlorophenoxy group.
Uniqueness
2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide is unique due to the presence of both the chloroacetamide and chlorophenoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-15(19)18-10-11-4-3-5-12(8-11)20-14-7-2-1-6-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHXQUQUSBUFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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